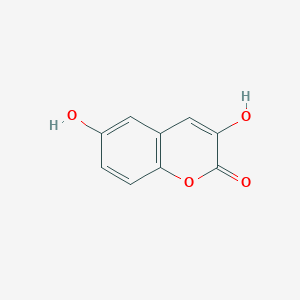
3,6-Dihydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxy-2H-1-benzopyran-2-one, also known as a type of coumarin derivative, is a naturally occurring compound found in various plants. Coumarins are a group of oxygen-containing heterocycles that have been widely studied for their biological and pharmaceutical properties. This compound is known for its potential pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of 2,4-dihydroxyacetophenone with malic acid in the presence of sulfuric acid at temperatures between 90-130°C . Another method involves the use of methylphloroglucinol and ethyl acetoacetate, followed by regioselective reactions to obtain the desired coumarin derivative .
Industrial Production Methods
Industrial production of coumarin derivatives often involves the use of green chemistry principles, such as employing green solvents and catalysts. These methods aim to reduce environmental impact while maintaining high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetic acid, and various diazonium salts. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include bromo and acyl derivatives, which have been studied for their potential pharmacokinetic properties .
Scientific Research Applications
3,6-Dihydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It exhibits its effects by inhibiting certain enzymes, exhibiting antiseptic and antiviral activities, and stimulating renal function . The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
3,6-Dihydroxy-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
3-(1,1-Dimethylallyl)scopoletin: A coumarin derivative with similar biological activities.
6-Methoxymellein: Another coumarin derivative with antimicrobial properties.
Properties
CAS No. |
3450-80-4 |
|---|---|
Molecular Formula |
C9H6O4 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
3,6-dihydroxychromen-2-one |
InChI |
InChI=1S/C9H6O4/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4,10-11H |
InChI Key |
IADQNUWKOYYAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(C(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















